

Commercial Sourcing and Quality Control of High-Purity Ziprasidone D8: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ziprasidone D8

Cat. No.: B1139300

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity **Ziprasidone D8**, a deuterated internal standard crucial for the accurate quantification of the atypical antipsychotic drug Ziprasidone in various biological matrices. This document outlines key quality control methodologies, including detailed experimental protocols for purity assessment, and presents a standardized workflow for the procurement and verification of this critical analytical reagent.

Commercial Suppliers of High-Purity Ziprasidone D8

The procurement of high-purity **Ziprasidone D8** is a critical first step for any research or clinical application. The following table summarizes key information for several commercial suppliers. Purity is a critical parameter, and researchers should always request a certificate of analysis (CoA) for each batch.

Supplier	Reported Purity	CAS Number	Notes
AdooQ BioScience	>99% HPLC purity	1126745-58-1	For research use only. [1]
Veeprho	Immediately available[2]	1126745-58-1	Leading supplier of impurity reference standards.[2]
Cayman Chemical	≥99% deuterated forms (d1-d8)[3]	1126745-58-1	Intended for use as an internal standard for GC- or LC-MS.[3]
Simson Pharma	Accompanied by Certificate of Analysis[4]	1126745-58-1	Offers a range of Ziprasidone impurities.[4]
Clinivex	Available in 10mg, 50mg, 100mg units	Not Specified	Supplier of life science and laboratory research chemicals.[5]

Experimental Protocols for Quality Assessment

The verification of purity and identity of **Ziprasidone D8** is paramount. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is a representative method for assessing the chemical purity of **Ziprasidone D8**.

Objective: To determine the purity of a **Ziprasidone D8** sample by separating it from potential impurities.

Instrumentation:

- HPLC system with a UV or Diode Array Detector (DAD)

Materials:

- **Ziprasidone D8** sample
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄)
- Orthophosphoric acid
- Triethylamine
- Deionized water

Chromatographic Conditions:

- Column: Waters Spherisorb octadecylsilyl 1 (C18), 5.0 µm particle size, 250 x 4.6 mm i.d.[6]
- Mobile Phase A: 0.05 M KH₂PO₄ buffer with 10 mL/L triethylamine, adjusted to pH 2.5 with orthophosphoric acid : Acetonitrile (80:20, v/v)[6]
- Mobile Phase B: 0.05 M KH₂PO₄ buffer with 10 mL/L triethylamine, adjusted to pH 2.5 with orthophosphoric acid : Acetonitrile (10:90, v/v)[6]
- Gradient: A linear gradient elution can be optimized to ensure separation of all potential impurities.
- Flow Rate: 1.5 mL/min[6]
- Detection Wavelength: 250 nm[6]
- Column Temperature: 25 °C[6]
- Injection Volume: 10 µL

Procedure:

- **Standard Preparation:** Prepare a standard solution of **Ziprasidone D8** in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
- **Sample Preparation:** Dissolve the **Ziprasidone D8** sample to be tested in the same solvent as the standard.
- **Injection:** Inject the standard and sample solutions into the HPLC system.
- **Data Analysis:** Analyze the resulting chromatograms. Purity is calculated by dividing the peak area of **Ziprasidone D8** by the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Quantification

This protocol is a representative method for confirming the identity and quantifying **Ziprasidone D8**, often in a biological matrix.

Objective: To confirm the molecular weight of **Ziprasidone D8** and quantify its concentration, using it as an internal standard for Ziprasidone analysis.

Instrumentation:

- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Materials:

- **Ziprasidone D8** sample
- Ziprasidone reference standard
- Acetonitrile (LC-MS grade)
- Ammonium acetate
- Deionized water
- Biological matrix (e.g., plasma), if applicable

Chromatographic Conditions:

- Column: Hypurity C18, 150 x 4.6 mm, 5 μ m[7]
- Mobile Phase: 2 mM Ammonium acetate : Acetonitrile (5:95, v/v)[7]
- Flow Rate: 0.5 - 1.0 mL/min
- Column Temperature: 40 °C[7]
- Injection Volume: 5 μ L[7]

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ziprasidone: Monitor the transition from the precursor ion (m/z of protonated Ziprasidone) to a specific product ion.
 - **Ziprasidone D8**: Monitor the transition from the precursor ion (m/z of protonated **Ziprasidone D8**) to a specific product ion. The precursor ion will be 8 Da higher than that of non-deuterated Ziprasidone.
- Collision Energy and other MS parameters: Optimize for maximum signal intensity.

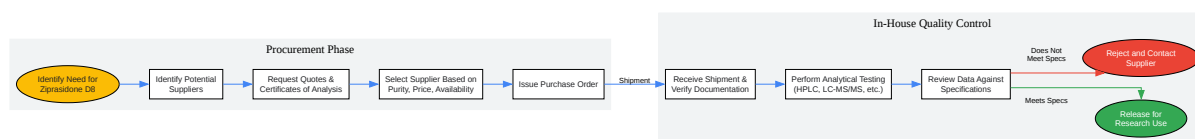
Procedure:

- Sample Preparation: For quantification in a biological matrix, a liquid-liquid extraction or protein precipitation is typically performed.[7]
- Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of **Ziprasidone D8** (as the internal standard) and varying concentrations of Ziprasidone.
- Injection: Inject the prepared samples and calibration standards into the LC-MS/MS system.

- Data Analysis: The identity of **Ziprasidone D8** is confirmed by its retention time and specific MRM transition. Quantification is achieved by calculating the ratio of the peak area of Ziprasidone to the peak area of **Ziprasidone D8** and comparing it to the calibration curve.

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and in-house quality verification of a high-purity deuterated standard like **Ziprasidone D8**.



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Caption: Procurement and QC workflow for **Ziprasidone D8**.

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- To cite this document: BenchChem. [Commercial Sourcing and Quality Control of High-Purity Ziprasidone D8: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139300#commercial-suppliers-of-high-purity-ziprasidone-d8]

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